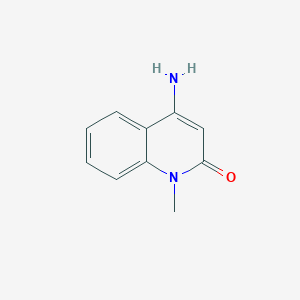

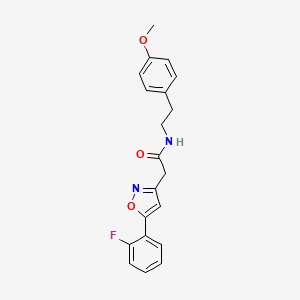

![molecular formula C8H5Cl2N3O2S B2943911 Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate CAS No. 1250999-75-7](/img/structure/B2943911.png)

Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of thiazolopyrimidines involves various methods, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mass is then poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of thiazolopyrimidines is characterized using various spectroscopy techniques, including FTIR, Mass, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions .Chemical Reactions Analysis

Thiazolopyrimidines exhibit high reactivity towards various electrophilic reagents due to the presence of an active methylene group . The chemical shift is displayed in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines are determined by their molecular structure . A DFT calculated HOMO-LUMO energy gap indicates a high kinetic stability of the compound .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on synthesizing novel heterocyclic compounds incorporating the thiazolo[3,2-a]pyrimidine moiety due to their promising antimicrobial properties. For example, a study detailed the synthesis of new pentacyclic systems by reacting Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with bifunctional reagents, leading to the formation of furo(thieno)[3,2-d][1,3]thiazolo[3,2-a]pyrimidin-7(8)-ones and related compounds showing antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

Potential Biological Activities

The biological activities of thiazolo[3,2-a]pyrimidine derivatives have been explored, revealing their potential as bioactive compounds. A study on the synthesis of 2-Methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]-pyrimido[4,5-d]oxazin-4(5H)-one demonstrated excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi (Youssef et al., 2011).

Anticancer Potential

Some thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. A novel series of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives showed promising cytotoxicity against human cancer cell lines, with certain compounds exhibiting significant activity against breast adenocarcinoma cell lines MCF-7 and MDA-MB-231 (Nagarapu et al., 2013).

Photophysical Properties

Derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, a novel heterocyclic system, were synthesized and their photophysical characteristics were studied. Among the derivatives, certain compounds displayed strong fluorescence intensity, indicating their potential for applications in fluorescent materials and biological imaging (Ebrahimpour et al., 2017).

Mecanismo De Acción

Target of Action

Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is a synthetic compound that has been found to have significant biological activityIt’s known that pyrimidine derivatives, which this compound is a part of, have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

It’s known that pyrimidine derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

It’s known that pyrimidine derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the reaction of similar compounds can be accelerated by heat or light .

Propiedades

IUPAC Name |

ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O2S/c1-2-15-7(14)5-3-4(13-16-5)6(9)12-8(10)11-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSYZBMAIBJRJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=NS1)C(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

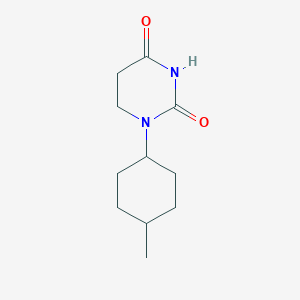

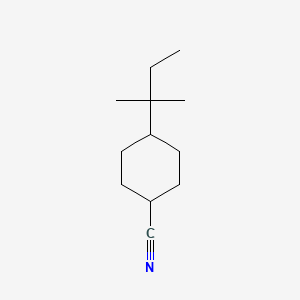

![[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid](/img/structure/B2943828.png)

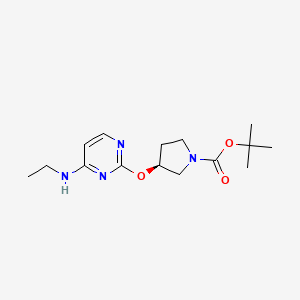

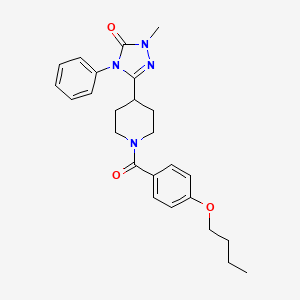

![methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2943830.png)

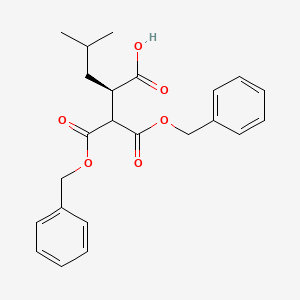

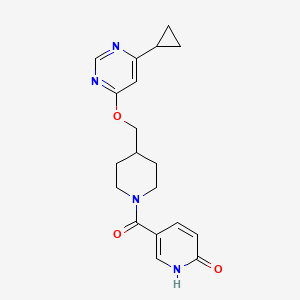

![2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2943834.png)

![Butyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2943843.png)

![Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate](/img/structure/B2943847.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2943850.png)